molecular formula C8H5ClF3NO3 B8128913 1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene

1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8128913
M. Wt: 255.58 g/mol
InChI Key: FDWYDUYVJRYJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene typically involves the nitration of 1-chloro-3-(2,2,2-trifluoroethoxy)benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.

    Industry: In the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of the nitro group allows for potential redox reactions, while the trifluoroethoxy group can influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and physical properties. The trifluoroethoxy group, in particular, enhances its stability and lipophilicity compared to similar compounds, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO3/c9-5-1-6(13(14)15)3-7(2-5)16-4-8(10,11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWYDUYVJRYJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OCC(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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